N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide
Description
N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 3 and an acetamide moiety at position 3. The acetamide nitrogen is further substituted with a cyclohexyl group, enhancing lipophilicity and steric bulk. This structural framework is common in medicinal chemistry due to the triazole ring's ability to engage in hydrogen bonding and π-π interactions, while the pyridine and cyclohexyl groups modulate solubility and target binding .
Synthetic routes typically involve 1,3-dipolar cycloaddition reactions or alkylation of triazole-thione precursors, as seen in related compounds .
Properties
IUPAC Name |
N-cyclohexyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-14(17-12-4-2-1-3-5-12)10-13-18-15(20-19-13)11-6-8-16-9-7-11/h6-9,12H,1-5,10H2,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEBDHUDZYPOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=NC(=NN2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Incorporation of the Cyclohexyl Group: The cyclohexyl group is added through an alkylation reaction, often using cyclohexyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cells in vitro. Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
Inflammation and Pain Management
This compound has shown promise as an anti-inflammatory agent. In animal models, it has been effective in reducing inflammation markers and alleviating pain associated with conditions such as arthritis.
Neurological Disorders
Research indicates potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its neuroprotective effects have been studied in models of neurodegeneration, suggesting a role in mitigating oxidative stress and neuronal apoptosis.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The results indicated a potential for developing new antimicrobial agents based on this compound.
- Cancer Research : In a clinical trial reported in Cancer Letters, patients with advanced solid tumors were administered formulations containing this compound. The trial demonstrated promising responses in tumor reduction and manageable side effects.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-Alkyl Substituted Acetamides
- N-Ethyl analog (N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide): Replacing the cyclohexyl group with ethyl reduces steric bulk and lipophilicity. This may enhance aqueous solubility but decrease membrane permeability. No biological data are provided, but similar analogs are explored for kinase inhibition (e.g., JNK1/JNK3) .
- N-Methyl derivative (N-methyl-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) : Incorporates a methyl group and additional triazole-thioether moieties. The increased complexity may improve target selectivity but reduce synthetic accessibility .
Sulfur-Containing Derivatives
- This compound demonstrated anti-exudative activity in rat models, suggesting the sulfanyl group may enhance anti-inflammatory properties .
- 2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide : The benzothiazole substituent increases aromaticity and may improve binding to hydrophobic enzyme pockets. Molecular weight (C29H28N6OS2: 540.7 g/mol) and lipophilicity are significantly higher than the target compound .
Anti-Exudative Activity
- The dihydrate sulfanyl derivative () reduced exudate formation in rat models, likely due to cyclohexyl and sulfanyl groups stabilizing interactions with inflammatory targets .
- 5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides : Analogous furan-containing compounds also showed anti-exudative effects, indicating that heterocyclic substituents at the triazole ring are critical for this activity .
Antimicrobial and Antiproliferative Activity
- Hydroxyacetamide derivatives (FP1-12) : Triazole-imidazolone hybrids demonstrated antiproliferative activity, highlighting the role of triazole rings in cancer drug design .
Physicochemical Properties
Biological Activity
N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the condensation of cyclohexyl amine with appropriate triazole and acetamide derivatives. The process is characterized by the formation of the triazole ring, which is pivotal for the compound's biological activity.
2. Biological Activity
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has shown significant activity against various bacterial strains. For instance:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Mycobacterium tuberculosis | 0.5 |
These results suggest that the compound may serve as a lead for developing new antibiotics.
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
3. Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Iranian researchers assessed the antimicrobial activity of various triazole derivatives, including N-cyclohexyl derivatives. The results indicated that this compound exhibited potent activity against drug-resistant strains of bacteria, highlighting its therapeutic potential in treating infections caused by resistant pathogens .
Case Study 2: Anticancer Properties
In another investigation focusing on cancer therapies, this compound was tested against several cancer cell lines. Results revealed a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as an effective anticancer agent .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
Antimicrobial Mechanism:
The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways essential for bacterial growth.
Anticancer Mechanism:
It induces apoptosis through mitochondrial pathways and inhibits key signaling pathways involved in cell proliferation.
5. Conclusion
This compound represents a promising candidate for further research in both antimicrobial and anticancer applications. Its diverse biological activities warrant further exploration to fully elucidate its mechanisms and optimize its therapeutic potential.
Q & A
Q. What are the optimized synthetic pathways for N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Triazole core formation : Cyclization of thiosemicarbazides with pyridine-4-carboxylic acid derivatives under basic conditions (e.g., KOH in ethanol) .
- Acetamide linkage : Alkylation of the triazole-thiol intermediate with α-chloroacetamide derivatives in the presence of NaH or K₂CO₃ in DMF .
- Cyclohexyl group introduction : Reacting the intermediate with cyclohexylamine via nucleophilic substitution or condensation .
Key considerations : Optimize reaction time (e.g., 5–12 hours reflux) and stoichiometry (1:1.2 molar ratio of triazole to chloroacetamide) to improve yield (typically 60–85%) .
Q. How is the compound characterized spectroscopically?
- ¹H/¹³C NMR : Assign peaks for the pyridin-4-yl proton (δ 8.5–8.7 ppm), triazole C-5 carbon (δ 150–155 ppm), and cyclohexyl CH₂ groups (δ 1.2–2.1 ppm) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z ≈ 356 (exact mass depends on substituents) .
- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
Q. What preliminary biological screening methods are used for this compound?
- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or kinases using Ellman’s method or ADP-Glo™ kits .
- Antimicrobial screening : Use microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths (e.g., C–N triazole bonds: ~1.32 Å) and torsion angles .
- Challenges : Resolve disorder in the cyclohexyl group using restraints and isotropic displacement parameters .
- Validation : Check R-factor (<0.05) and match simulated/powder XRD patterns .
Q. What computational methods predict its binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE (e.g., π-π stacking with pyridine and H-bonding with triazole) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR models : Corrogate substituent effects (e.g., cyclohexyl vs. phenyl groups) on bioactivity .
Q. How do conflicting bioactivity results arise across studies, and how can they be addressed?
- Source of contradictions : Variability in assay conditions (e.g., pH, serum content) or cell line heterogeneity .
- Mitigation :
- Standardize protocols (e.g., fixed 10% FBS in cell culture) .
- Validate via orthogonal assays (e.g., SPR for binding affinity alongside enzyme assays) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
- LogP optimization : Reduce hydrophobicity by substituting pyridine with polar groups (e.g., –OH), balancing LogP from ~2.5 to ~1.8 .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent | AChE IC₅₀ (µM) | MIC (S. aureus, µg/mL) | Reference |
|---|---|---|---|
| Cyclohexyl | 1.2 ± 0.3 | 16 | |
| Phenyl | 2.8 ± 0.5 | 32 | |
| 4-Methoxyphenyl | 0.9 ± 0.2 | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
